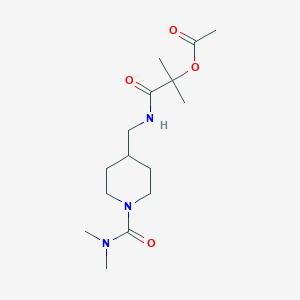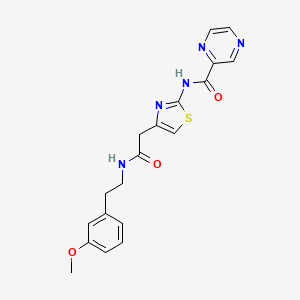![molecular formula C20H17Cl2N3O3S B2864003 2,4-dichloro-N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 681267-58-3](/img/structure/B2864003.png)
2,4-dichloro-N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloro-N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide is a useful research compound. Its molecular formula is C20H17Cl2N3O3S and its molecular weight is 450.33. The purity is usually 95%.
BenchChem offers high-quality 2,4-dichloro-N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dichloro-N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis and X-ray Structure Characterization : A study by Saeed et al. (2020) involved the synthesis and spectroscopic characterization of new antipyrine derivatives, including the analysis of their solid-state structures through Hirshfeld surface analysis and DFT calculations. These studies provide insights into the molecular interactions and structural stability of such compounds (Saeed et al., 2020).
Molecular Docking and DFT Calculations : Fahim and Shalaby (2019) conducted a study on novel benzenesulfonamide derivatives, which included molecular docking and DFT calculations. This research contributes to understanding the electronic structures and potential biological interactions of such compounds (Fahim & Shalaby, 2019).
Biological Evaluation and Applications
Antibacterial Activity : The study by Palkar et al. (2017) on novel Schiff bases derived from pyrazol-5-one derivatives highlighted promising antibacterial activity against specific bacterial strains. This indicates potential applications in developing new antibacterial agents (Palkar et al., 2017).
Potential in Antitumor Activity : The research by Kendre et al. (2015) on novel pyrazole, isoxazole, and other derivatives showed that some compounds exhibited significant anti-bacterial and anti-inflammatory activities, suggesting their potential use in antitumor therapies (Kendre, Landge, & Bhusare, 2015).
Anticonvulsant Activity : Ahsan et al. (2013) synthesized and evaluated a series of pyrazole analogues for anticonvulsant activity, identifying compounds with significant protective effects in seizure models (Ahsan, Khalilullah, & Govindasamy, 2013).
Antimicrobial and Antioxidant Activity : Flefel et al. (2018) prepared novel pyridine derivatives that exhibited antimicrobial and antioxidant activities, expanding the potential applications of these compounds in pharmaceutical research (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Wirkmechanismus
Target of Action
The primary targets of the compound are yet to be identified. The compound is part of a class of molecules known as diazines, which are reported to exhibit a wide range of pharmacological applications . Diazines have been reported to interact with various targets such as tyrosine kinases and calcium channels .
Mode of Action
Diazines, in general, are known to interact with their targets in various ways, leading to a range of biological effects . For instance, some diazines can inhibit tyrosine kinases, which are key enzymes in signal transduction pathways .
Biochemical Pathways
Given the reported activities of diazines, it is plausible that the compound could affect pathways involving tyrosine kinases and calcium channels .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 4807±450 °C, a density of 1285±006 g/cm3, and a pKa of 1390±070 . These properties could influence the compound’s bioavailability.
Result of Action
Diazines are reported to exhibit a range of biological activities, including anticancer, antibacterial, antiallergic, antimicrobial, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Eigenschaften
IUPAC Name |
2,4-dichloro-N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O3S/c1-11-3-5-14(7-12(11)2)25-19(16-9-29(27,28)10-18(16)24-25)23-20(26)15-6-4-13(21)8-17(15)22/h3-8H,9-10H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAQUMUSUOUKDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=C(C=C(C=C4)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethyl-6-methylphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2863920.png)
![3,7-Diisopropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B2863923.png)

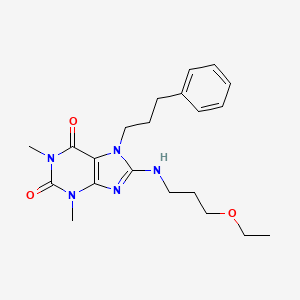
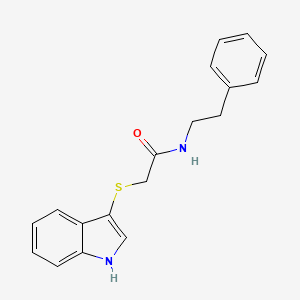
![1-Cyclopropyl-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione](/img/structure/B2863931.png)
![7-isobutyl-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2863932.png)
![3-Tert-butyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2863933.png)

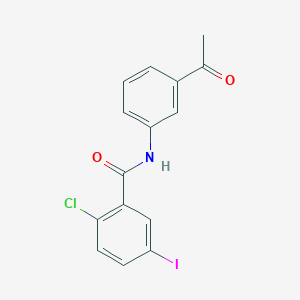
![2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2863937.png)
![2-{[2-(4-Fluorophenyl)hydrazino]carbonyl}benzenecarboxylic acid](/img/structure/B2863938.png)
